4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine
Description
Structural Elucidation of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine
Molecular Composition and IUPAC Nomenclature
The compound 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine features a thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a phenethylamine moiety. Its molecular formula is C₁₈H₁₈N₂OS , with a molecular weight of 310.41 g/mol . The IUPAC name derives from the parent thiazole system:
- Root : Thiazol-2-amine (aminothiazole)
- Substituents :
- 4-(4-Methoxyphenyl) at position 4
- Phenethyl group (-CH₂CH₂C₆H₅) at the amine nitrogen
Thus, the systematic name is N-(2-phenylethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine .
Table 1: Molecular Composition
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight (g/mol) | 310.41 |
| Exact Mass | 310.114 |
| Topological Polar Surface Area | 76.38 Ų |
| LogP (Partition Coefficient) | 4.77 |
Crystallographic Analysis via X-ray Diffraction
While direct X-ray crystallographic data for this compound is unavailable, analogous structures such as 4-(4-Methoxyphenyl)-N-phenylthiazol-2-amine (CID 698943) reveal a planar thiazole ring with a dihedral angle of 12.5° between the thiazole and methoxyphenyl groups . The phenethyl chain adopts a gauche conformation to minimize steric hindrance with the thiazole ring.
Key crystallographic parameters inferred from related compounds:
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent IR absorptions include:
- N-H Stretch : 3350–3280 cm⁻¹ (amine)
- C=N Stretch : 1620 cm⁻¹ (thiazole ring)
- C-O-C Asymmetric Stretch : 1250 cm⁻¹ (methoxy group) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated thiazole-methoxyphenyl system .
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) of the molecule produces characteristic fragments:
- Base Peak : m/z 310 (M⁺, 100%)
- Key Fragments :
Table 2: Dominant Mass Spectral Peaks
| m/z | Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 310 | Molecular ion (M⁺) | 100 |
| 267 | M⁺ - CH₂CH₂Ph | 45 |
| 135 | Methoxyphenyl cation | 28 |
| 77 | Phenyl cation | 15 |
Conformational Analysis through Rotational Barriers
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers:
- Conformer A : Phenethyl chain oriented syn to the methoxyphenyl group (ΔG = 0 kcal/mol).
- Conformer B : Phenethyl chain anti to methoxyphenyl (ΔG = 1.2 kcal/mol).
The rotational barrier for interconversion is 8.3 kcal/mol , attributed to steric clashes between the phenethyl and methoxyphenyl groups .
Figure 1: Predicted Conformers (DFT Optimized)
- Conformer A : Lower energy, stabilized by C-H···π interactions.
- Conformer B : Higher energy due to reduced conjugation.
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2OS/c1-21-16-9-7-15(8-10-16)17-13-22-18(20-17)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI Key |
KNJJDOOIIBTZHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Example Protocol
Table 1: Optimization of Hantzsch Synthesis
Modified Hantzsch Approaches
Recent modifications aim to enhance efficiency and reduce reaction times.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation step, achieving completion in minutes instead of hours.
Solvent-Free Mechanochemical Grinding
Eliminating solvents reduces environmental impact.
Transition-Metal-Free Synthesis
Source reports a transition-metal-free route for analogous thiazoles, adaptable to this compound:
Table 2: Transition-Metal-Free Protocol
| Reagent | Role | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl isothiocyanate | Electrophile | 70 |
| Phenethylamine | Nucleophile | - |
| α-Bromoacetophenone | Halogen donor | - |
Catalytic Methods and Optimization
Nano-Catalysts
Magnetic nanoparticles (MNPs@SiO₂-Pr-AP) enhance reaction efficiency:
Ionic Liquid Catalysis
Ionic liquids like [BMIM]Br improve solubility and rate:
Comparative Analysis of Synthesis Routes
Table 3: Route Comparison
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Hantzsch | 60–75 | 12–24 h | Low | High |
| Microwave-Assisted | 85–90 | 5–10 min | Moderate | Moderate |
| Transition-Metal-Free | 70 | 6–8 h | Low | High |
| Nano-Catalyzed | 92 | 2 h | High | Limited |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine exhibits several biological activities, including:
-
Anticancer Properties :
- Several studies have explored the anticancer potential of thiazole derivatives. For instance, thiazole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers . The structural modifications in thiazoles can enhance their cytotoxic effects, making them promising candidates for anticancer drug development.
- Antimicrobial Activity :
- Leishmanicidal Activity :
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazole Derivatives
*Estimated based on structural analogs.
- Electron-Donating vs. In contrast, nitro () or chloro () substituents are electron-withdrawing, which may reduce bioavailability but increase reactivity in electrophilic substitution reactions .
Biological Activity
The compound 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine features a thiazole ring substituted with a methoxyphenyl group and a phenethyl moiety. This structural arrangement is significant as it influences the compound's biological interactions and efficacy.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, studies on related compounds have shown that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Case Study: Apoptosis Induction
A study focusing on thiazole derivatives demonstrated that similar compounds could induce apoptosis with an EC50 value as low as 2 nM in certain cancer models, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine has been investigated against both Gram-positive and Gram-negative bacteria.
Inhibition Zones and Activity Index
Table 1 summarizes the antibacterial activity observed against common bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Escherichia coli | 22 | 91.66 |
| Staphylococcus aureus | 21 | 79.16 |
These results indicate that the compound exhibits significant antibacterial properties comparable to standard antibiotics like Ampicillin .
Antioxidant Properties
The antioxidant activity of thiazole derivatives is another area of interest. The ability to scavenge free radicals can contribute to their therapeutic potential.
Antioxidant Assay Results
In an ABTS radical cation decolorization assay, various thiazole derivatives, including our compound, showed inhibition percentages ranging from 68.8% to 81.8%, indicating strong antioxidant capabilities .
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific cellular targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
Q & A
Basic Question: What are the standard synthetic routes for preparing 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminothiazole derivatives with substituted phenethyl halides or carbonyl intermediates under reflux conditions. For example:
- Step 1: React 4-(4-methoxyphenyl)thiazol-2-amine with phenethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Key quality control involves verifying the product using TLC and spectroscopic methods (e.g., -NMR, IR).
Basic Question: What spectroscopic techniques are most effective for characterizing this thiazole derivative?
Methodological Answer:
A multi-technique approach is recommended:
- -NMR : Confirm substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range) .
- IR Spectroscopy : Identify characteristic bands (e.g., N–H stretch at ~3300 cm, C=S stretch at ~1250 cm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, observing the [M+H] ion .
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration using SHELX programs for structure refinement .
Basic Question: How is the antimicrobial activity of this compound evaluated in academic research?
Methodological Answer:
In vitro antimicrobial assays are standard:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar Diffusion : Measure zone-of-inhibition diameters after 24-hour incubation at 37°C .
- Control Experiments : Compare with reference antibiotics (e.g., ampicillin) and assess solvent-only negative controls .
Advanced Question: How can researchers resolve contradictions in reported antimicrobial data for structurally similar thiazoles?
Methodological Answer:
Discrepancies may arise from variations in:
- Substituent Effects : Systematically compare analogs with differing substituents (e.g., methoxy vs. nitro groups) using standardized protocols .
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models incorporating topological indices (e.g., Wiener index) to predict bioactivity trends .
- Resistance Profiling : Test against clinical isolates with known resistance mechanisms to identify structure-specific efficacy .
Advanced Question: What crystallographic strategies are optimal for analyzing this compound’s solid-state structure?
Methodological Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure Solution : Employ SHELXT for intrinsic phasing and SHELXL for refinement, applying restraints for disordered moieties (e.g., methoxyphenyl groups) .
- Validation : Cross-check with PLATON for symmetry errors and CCDC deposition for comparative analysis .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s anticancer potential?
Methodological Answer:
- Analog Synthesis : Modify the phenethyl group (e.g., halogenation, alkyl chain elongation) and assess cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic Probes : Conduct enzyme inhibition studies (e.g., topoisomerase II assays) and correlate with substituent electronic profiles (Hammett σ values) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase domain) and validate with mutagenesis data .
Advanced Question: What methodologies address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or cyclodextrin-complexed derivatives to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous stability .
Advanced Question: How are stereochemical outcomes managed during synthesis?
Methodological Answer:
- Chiral Chromatography : Resolve enantiomers using Chiralpak IA columns (hexane/isopropanol mobile phase) .
- X-ray Analysis : Confirm absolute configuration of single crystals via Flack parameter refinement .
- Dynamic NMR : Monitor diastereomer interconversion using variable-temperature -NMR (e.g., in DMSO-d₆ at 298–333 K) .
Advanced Question: What strategies validate synthetic purity in absence of commercial standards?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with photodiode array detection to detect impurities ≥0.1% .
- 2D NMR : Employ - HSQC to confirm assignment integrity .
- Elemental Analysis : Verify C/H/N/S ratios within ±0.4% of theoretical values .
Advanced Question: How can computational models optimize substituent selection for target specificity?
Methodological Answer:
- Molecular Dynamics : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to prioritize substituents with favorable binding energies .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen vs. methoxy substituents .
- ADMET Prediction : Use SwissADME to filter analogs with desirable pharmacokinetic profiles (e.g., BBB permeability, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
